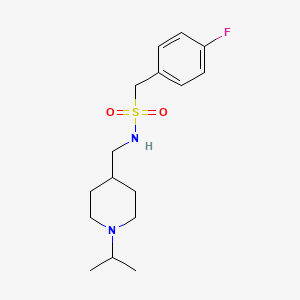

1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O2S/c1-13(2)19-9-7-14(8-10-19)11-18-22(20,21)12-15-3-5-16(17)6-4-15/h3-6,13-14,18H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCORQXBRPMZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

Formation of the 4-fluorophenyl intermediate: This can be achieved through the fluorination of a suitable phenyl precursor.

Synthesis of the isopropylpiperidinyl intermediate: This involves the alkylation of piperidine with isopropyl halides under basic conditions.

Coupling of intermediates: The 4-fluorophenyl and isopropylpiperidinyl intermediates are coupled using a suitable coupling agent, such as a sulfonyl chloride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled temperature and pressure: To maintain the stability of intermediates and the final product.

Use of catalysts: To enhance reaction rates and selectivity.

Purification techniques: Such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidinyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(2-Methylpropyl)methanesulfonamide (Y300-2587)

- Structure : Differs in the substituent attached to the sulfonamide nitrogen: an isobutyl (2-methylpropyl) group instead of the (1-isopropylpiperidin-4-yl)methyl group.

- Properties :

- Molecular Weight: 245.31 g/mol (vs. ~325 g/mol estimated for the target compound).

- logP: 2.2962 (indicative of moderate lipophilicity).

- Polar Surface Area (PSA): 43.895 Ų.

- Implications: The absence of the piperidine ring reduces basicity and may limit CNS penetration compared to the target compound.

W-15 and W-18

- Structures :

- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.

- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.

- Key Differences :

- Both feature piperidine rings but with aromatic substituents (e.g., 2-phenylethyl, nitrophenyl) instead of the target’s 4-fluorophenyl and isopropyl groups.

- W-18 includes a nitro group, enhancing electron-withdrawing effects and reactivity.

- Pharmacology: W-15 and W-18 are synthetic opioids with structural similarities to fentanyl. The target compound’s fluorophenyl group may reduce opioid receptor affinity compared to W-15/W-18 but improve selectivity for non-opioid targets .

N-[4-(4-Fluorophenyl)-5-Hydroxymethyl-6-Isopropylpyrimidin-2-yl]-N-Methylmethanesulfonamide

- Structure : Contains a pyrimidine ring with hydroxymethyl and isopropyl substituents, linked to a sulfonamide group.

- Key Differences: The pyrimidine core introduces aromatic heterocyclic character, which may confer nucleotide-mimetic properties (e.g., kinase inhibition).

Physicochemical and Pharmacokinetic Comparisons

- Solubility: The piperidine’s basic nitrogen may enhance aqueous solubility at physiological pH compared to W-15/W-18’s non-basic structures.

- Metabolic Stability : The fluorophenyl group in the target compound may reduce oxidative metabolism compared to W-18’s nitro group, which is prone to reduction .

Biological Activity

1-(4-Fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound exhibits a unique structural configuration that may confer specific therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The chemical formula of this compound is . Its IUPAC name is 1-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide. The presence of the sulfonamide group is crucial for its biological activity, as it can mimic natural substrates and inhibit specific enzymatic activities.

| Property | Value |

|---|---|

| Molecular Weight | 306.46 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not determined |

| LogP | 3.12 |

The biological activity of 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide is primarily attributed to its interaction with various molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition disrupts essential biochemical pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth by targeting enzymes involved in folate synthesis.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by interacting with cellular receptors.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating significant antimicrobial potential.

- Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry highlighted its ability to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The compound significantly decreased IL-6 and TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity Assessments : Cytotoxicity tests on human cell lines showed that while the compound exhibited some cytotoxic effects at high concentrations, it maintained a favorable therapeutic index, making it a candidate for further development.

Table 2: Summary of Biological Assays

| Assay Type | Result |

|---|---|

| Antimicrobial Activity | MIC: 8 - 32 µg/mL |

| Anti-inflammatory Effect | Reduced IL-6 and TNF-alpha by 50% at 10 µM |

| Cytotoxicity | IC50 > 100 µM |

Q & A

Basic: What are the critical steps in synthesizing 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, and how are reaction conditions optimized?

Answer:

Synthesis typically involves:

Sulfonylation : Reacting 4-fluorobenzyl chloride with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core.

Piperidine alkylation : Introducing the (1-isopropylpiperidin-4-yl)methyl group via nucleophilic substitution or reductive amination .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Optimization : Reaction temperatures (60–80°C for sulfonylation), solvent polarity (DMF for solubility vs. acetonitrile for selectivity), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are key variables .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; piperidine methyl groups at δ 1.0–1.2 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the piperidine ring .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 385.18) .

Advanced: How can researchers resolve contradictory data on this compound’s biological activity across studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (DMSO ≤0.1%).

- Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces IC₅₀ by 30% ).

- Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinity to serotonin receptors (e.g., 5-HT₃) and validate via SPR .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this sulfonamide derivative?

Answer:

Key SAR strategies:

Substituent modulation :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine → Chlorine | Increased lipophilicity, reduced IC₅₀ | |

| Isopropyl → Methyl | Reduced steric hindrance |

Scaffold hopping : Replace piperidine with pyrrolidine to assess ring size impact on receptor fit .

Bioisosteres : Substitute sulfonamide with carbamate to evaluate hydrogen-bonding changes .

Advanced: Which analytical methods best quantify degradation products under varying pH and temperature?

Answer:

- HPLC-DAD : Reverse-phase C18 column (acetonitrile/water gradient) detects hydrolyzed products (e.g., free 4-fluorophenyl group at tᵣ 8.2 min) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor sulfonamide bond cleavage via LC-MS .

- Kinetic modeling : Use Arrhenius equation to predict shelf-life at 25°C based on degradation rates .

Basic: How do researchers validate target engagement in cellular assays?

Answer:

- Competitive binding assays : Radiolabeled ligands (e.g., ³H-GR65630 for 5-HT₃ receptors) quantify displacement by the compound .

- Western blotting : Measure downstream signaling markers (e.g., phosphorylated ERK1/2) post-treatment .

- Fluorescence polarization : Track ligand-receptor binding in real-time using fluorescent probes .

Advanced: What computational tools predict metabolic stability and potential toxicity?

Answer:

- ADMET prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 oxidation of the piperidine ring) .

- Toxicity profiling : ProTox-II identifies hepatotoxicity risks (e.g., sulfonamide-induced mitochondrial dysfunction) .

- Metabolite identification : Use Schrödinger’s Metabolism Module to simulate Phase I/II metabolites .

Advanced: How does crystallographic data inform conformational analysis of the piperidine ring?

Answer:

- SHELX refinement : Resolves chair vs. boat conformations; bond angles >110° indicate chair stability .

- Torsional angles : C4-C5-N-C7 angles >60° suggest axial-equatorial isomerism impacting receptor binding .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O sulfonamide contacts) stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.